Methyl 3-amino-2-(oxolan-3-yl)propanoate
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Overview
Description
Methyl 3-amino-2-(oxolan-3-yl)propanoate: is an organic compound with the molecular formula C8H15NO3. It is a derivative of propanoic acid and contains an oxolane ring, which is a five-membered ether ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(oxolan-3-yl)propanoate typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method is the esterification of 3-amino-2-(oxolan-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as ketones or aldehydes.
Reduction: Formation of alcohols from the ester group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-amino-2-(oxolan-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The oxolane ring and amino group play crucial roles in its binding affinity and reactivity with target molecules. Pathways involved may include enzymatic catalysis and receptor-mediated processes.
Comparison with Similar Compounds
Methyl 3-amino-2-(oxolan-3-yl)propanoate can be compared with other similar compounds such as:
- Methyl 3-(oxolan-2-ylformamido)propanoate
- Methyl 3-(pyridin-2-ylamino)propanoate
- Methyl 3-(5-oxo-2-pyrrolidinyl)propanoate
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the oxolane ring in this compound imparts unique properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 3-amino-2-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(4-9)6-2-3-12-5-6/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZCVFNSFYKWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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